1-Pentyl-1H-indazole-3-carboxylic acid chemical properties
1-Pentyl-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indazole-3-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a compound of significant interest in forensic science and drug metabolism research. As a primary metabolite of the synthetic cannabinoid AB-PINACA, a thorough understanding of its chemical properties is crucial for researchers, analytical chemists, and drug development professionals. This document delves into its synthesis, physicochemical characteristics, analytical profile, and reactivity, offering field-proven insights into its scientific context.
Introduction and Significance
1-Pentyl-1H-indazole-3-carboxylic acid is primarily known as an analytical reference standard categorized as a synthetic cannabinoid metabolite.[1] It is a major metabolic product of AB-PINACA (also referred to as APINAC), a potent synthetic cannabinoid receptor agonist.[1] The detection of this carboxylic acid metabolite in biological samples is a definitive indicator of exposure to its parent compound. Consequently, its accurate characterization is paramount for forensic toxicology laboratories and for researchers studying the pharmacokinetics of synthetic cannabinoids. Beyond its role as a metabolite, its chemical structure, featuring a reactive carboxylic acid on an N-alkylated indazole core, makes it a useful synthetic intermediate for further chemical exploration.[2]
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both biological and analytical systems. The properties of 1-Pentyl-1H-indazole-3-carboxylic acid are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-pentyl-1H-indazole-3-carboxylic acid | [3] |
| CAS Number | 1283576-17-9 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 232.28 g/mol | [3] |
| Synonyms | AB-PINACA 3-carboxyindazole metabolite | [1][4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Significance & Rationale |
| Appearance | Crystalline solid | Affects handling, solubility, and formulation. |
| XLogP3 | 3.2 | Indicates moderate lipophilicity, influencing its distribution in biological systems and retention in reverse-phase chromatography.[3] |
| Hydrogen Bond Donors | 1 (from COOH) | The acidic proton is key to its chemical reactivity and interactions with polar solvents or biological targets.[3] |
| Hydrogen Bond Acceptors | 3 (2 from COOH, 1 from indazole N) | These sites influence solubility in protic solvents and potential molecular interactions.[3] |
| Polar Surface Area | 55.1 Ų | This value suggests moderate cell permeability.[3] |
| UV/Vis. λmax | 300 nm | Provides a basis for UV-based detection and quantification in HPLC analysis.[1] |
| Storage & Stability | ≥4 years at -20°C | As a reference material, long-term stability is critical for ensuring the accuracy of analytical measurements.[1] |
Synthesis and Chemical Reactivity
While this compound is often encountered as a metabolite, understanding its synthesis is crucial for producing reference standards and exploring related chemical space. The synthesis generally involves a two-stage process: formation of the indazole core followed by N-alkylation.
General Synthetic Workflow
A common and scalable approach involves the N-alkylation of a pre-formed indazole-3-carboxylic acid core. This method offers better regioselectivity compared to building the alkylated ring system from scratch.[5]
The workflow is conceptually straightforward:
-
Core Synthesis : 1H-Indazole-3-carboxylic acid is synthesized. A well-documented method starts from isatin, which is hydrolyzed and converted to a diazonium salt, followed by reduction and acidic cyclization to form the indazole ring.[6]
-
N-Alkylation : The nitrogen at the N1 position of the indazole ring is selectively alkylated using an appropriate pentylating agent, such as 1-bromopentane, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).[7] This step must be carefully controlled to favor N1 over N2 alkylation.
Chemical Reactivity
The reactivity of 1-Pentyl-1H-indazole-3-carboxylic acid is dominated by its carboxylic acid functional group. This group serves as a versatile handle for derivatization.
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Esterification : The carboxylic acid can be readily converted to its corresponding esters, such as the methyl ester, through reaction with an alcohol (e.g., methanol) under acidic conditions. This is a common derivatization for improving volatility for GC-MS analysis.[8]
-
Amide Coupling : The compound can undergo amide coupling reactions with various amines. This is achieved by first activating the carboxylic acid with a coupling agent (e.g., TBTU, HATU) and then introducing the desired amine.[7] This reaction is fundamental to the synthesis of many parent synthetic cannabinoids, such as AB-PINACA itself, which is an amide derivative.
Analytical Characterization and Protocols
Accurate identification of 1-Pentyl-1H-indazole-3-carboxylic acid in complex matrices like urine or serum requires robust analytical techniques. The primary methods are mass spectrometry coupled with a chromatographic separation technique.
Mass Spectrometry (MS)
Mass spectrometry, particularly when paired with gas or liquid chromatography, is the definitive tool for structural confirmation.
-
Electron Ionization (EI-MS) : In GC-MS analysis, the molecule will fragment in a predictable manner. Expected fragments would include the loss of the pentyl side chain and characteristic ions from the indazole-3-carboxylic acid core.
-
Electrospray Ionization (ESI-MS) : In LC-MS, soft ionization allows for the prominent observation of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion would yield characteristic product ions, such as the indazole acylium cation, which are crucial for unambiguous identification in complex samples.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of pure reference materials.
-
¹H NMR : The proton spectrum would show characteristic signals for the aromatic protons on the indazole ring, a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, and a broad singlet for the acidic proton of the carboxylic acid.
-
¹³C NMR : The carbon spectrum would confirm the presence of the carbonyl carbon from the acid, aromatic carbons, and the five distinct carbons of the pentyl chain. Two-dimensional NMR experiments like HMBC and HSQC are used to assign all proton and carbon signals definitively.[10]
Protocol: General LC-MS/MS Analytical Workflow
This protocol is a representative workflow for the detection of synthetic cannabinoid metabolites in biological fluids, adapted from established methodologies.[9]
Objective: To detect and confirm the presence of 1-Pentyl-1H-indazole-3-carboxylic acid in a prepared sample (e.g., hydrolyzed urine extract).
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a wash step, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Rationale: The C18 column retains the moderately lipophilic analyte, while the gradient elution ensures it is separated from more polar or less polar interferences. Formic acid aids in protonation for positive-ion ESI.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/dd-MS2 for screening.
-
Precursor Ion: Monitor for the [M+H]⁺ ion (m/z 233.12).
-
Product Ions: Select at least two specific and intense product ions for confirmation. These would be determined by infusing a pure standard and optimizing collision energy. Characteristic fragments would arise from the cleavage of the pentyl chain and fragmentation of the indazole core.
-
Rationale: MRM provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and providing confident identification.
-
-
Data Analysis:
-
Confirm the analyte by matching the retention time with that of a certified reference standard.
-
Verify the presence of at least two MRM transitions.
-
Ensure the ion ratio (the relative abundance of the two product ions) matches that of the reference standard within a specified tolerance (e.g., ±20%).
-
Conclusion
1-Pentyl-1H-indazole-3-carboxylic acid is a molecule of critical importance in modern forensic toxicology. Its chemical properties—from its synthesis and reactivity to its distinct analytical signature—are foundational to its role as a key biomarker for AB-PINACA consumption. The methodologies and principles outlined in this guide provide researchers and scientists with the necessary technical knowledge to confidently identify, quantify, and study this compound and its role in the broader context of synthetic cannabinoid metabolism.
References
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